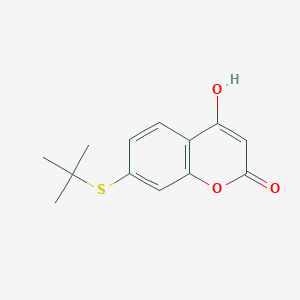
7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one is a synthetic organic compound characterized by the presence of a benzopyran ring substituted with a tert-butylsulfanyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one typically involves the introduction of the tert-butylsulfanyl group onto a benzopyran scaffold. One common method involves the reaction of 4-hydroxy-2H-1-benzopyran-2-one with tert-butylthiol in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butylsulfanyl group, yielding the parent benzopyran.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of bases or acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Parent benzopyran.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Wirkmechanismus
The mechanism of action of 7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, while the tert-butylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biochemical pathways, including those related to oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2H-1-benzopyran-2-one: Lacks the tert-butylsulfanyl group, making it less lipophilic.
7-(Methylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one: Contains a methylsulfanyl group instead of a tert-butylsulfanyl group, resulting in different chemical properties.
7-(tert-Butylsulfanyl)-4-methoxy-2H-1-benzopyran-2-one: Has a methoxy group instead of a hydroxyl group, affecting its reactivity.
Uniqueness
7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one is unique due to the presence of both the tert-butylsulfanyl and hydroxyl groups, which confer distinct chemical and biological properties. The tert-butylsulfanyl group enhances the compound’s lipophilicity, while the hydroxyl group allows for hydrogen bonding and other interactions .
Eigenschaften
CAS-Nummer |
88331-61-7 |
|---|---|
Molekularformel |
C13H14O3S |
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
7-tert-butylsulfanyl-4-hydroxychromen-2-one |
InChI |
InChI=1S/C13H14O3S/c1-13(2,3)17-8-4-5-9-10(14)7-12(15)16-11(9)6-8/h4-7,14H,1-3H3 |
InChI-Schlüssel |
YHWQSIJRUCHUHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=CC2=C(C=C1)C(=CC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















